

Commercial Availability and Applications of p-Tolylpinacolboronate-d3: A Technical Guide

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Compound of Interest

Compound Name: *p*-Tolylpinacolboronate-d3

Cat. No.: B14031904

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **p-Tolylpinacolboronate-d3**, a deuterated analog of p-tolylboronic acid pinacol ester. This compound serves as a valuable tool in mechanistic studies, pharmacokinetic analysis, and as a building block in the synthesis of deuterated pharmaceutical ingredients.

Commercial Sourcing

p-Tolylpinacolboronate-d3 (CAS: 2235417-07-7) is a specialized chemical and its availability is primarily through vendors focused on research and development chemicals. While a comprehensive price comparison is challenging due to the specialized nature of the product, the following table summarizes the available information from a key supplier. Researchers are advised to contact suppliers directly for the most current pricing and availability.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight	Notes
MedChemExpress	p-Tolylpinacolboronate-d3	2235417-07-7	C ₁₃ H ₁₆ D ₃ BO ₂	221.12	Labeled as the deuterium labeled 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane. [1]

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for **p-Tolylpinacolboronate-d3** is not readily available in the public domain, its synthesis would conceptually follow established methods for the preparation of aryl boronic acid pinacol esters, utilizing a deuterated starting material.

A primary application of **p-Tolylpinacolboronate-d3** is in the Suzuki-Miyaura cross-coupling reaction to introduce a deuterated tolyl group into a target molecule. Below is a representative, generalized experimental protocol for a Suzuki-Miyaura coupling reaction. Note: This is a general guideline and optimization of reaction conditions (catalyst, base, solvent, temperature, and reaction time) is crucial for specific substrates.

Generalized Suzuki-Miyaura Coupling Protocol

Materials:

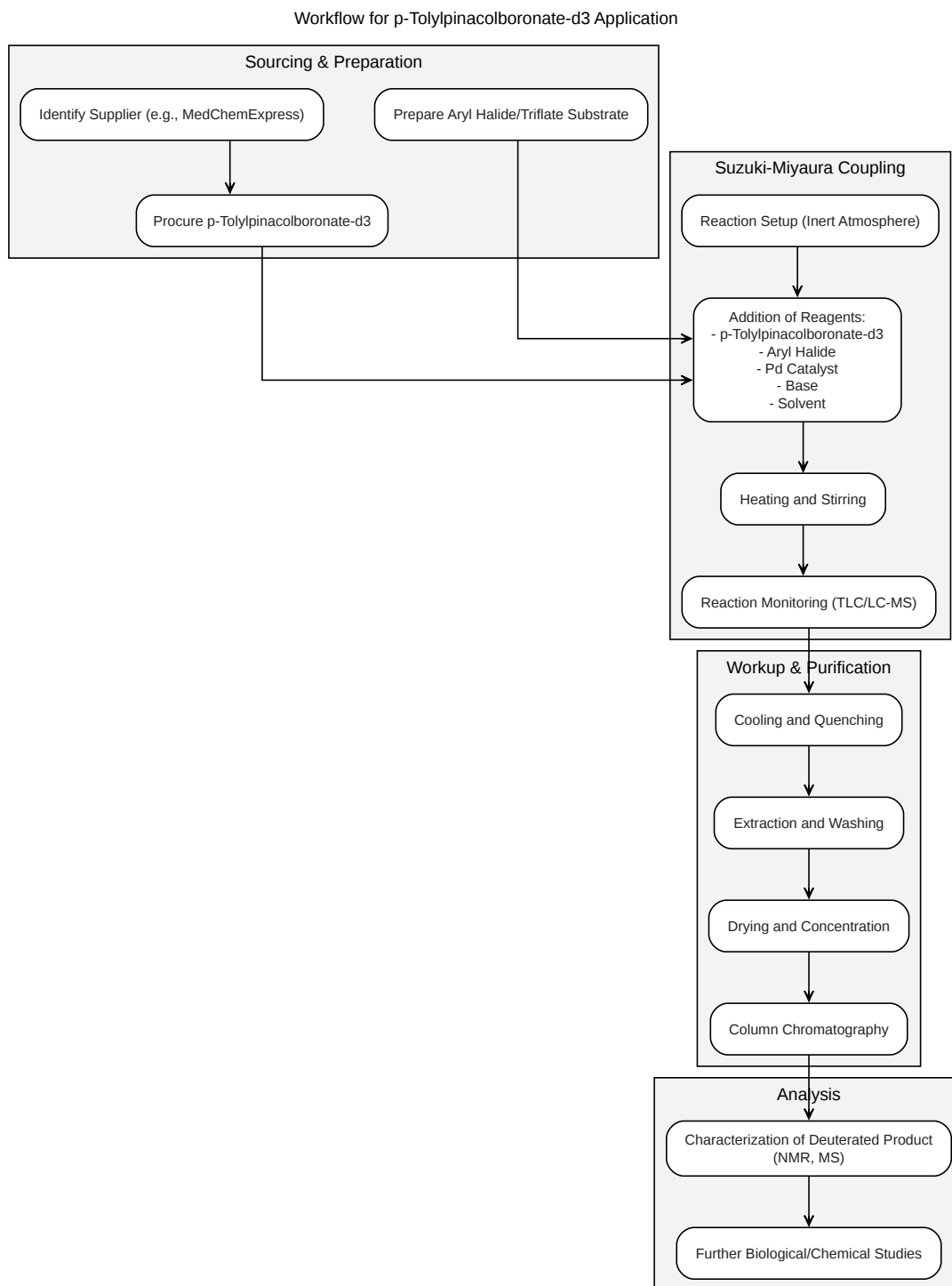
- Aryl halide (or triflate) (1.0 equiv)
- **p-Tolylpinacolboronate-d3** (1.1 - 1.5 equiv)
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01 - 0.05 equiv)
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
- Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

- To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl halide, **p-Tolylpinacolboronate-d3**, palladium catalyst, and base.
- Add the anhydrous solvent to the reaction vessel.
- Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired deuterated biaryl compound.

Logical Workflow for Application

The following diagram illustrates a typical workflow for the application of **p-Tolylpinacolboronate-d3** in a research and development setting, from sourcing to final analysis.



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Workflow for utilizing **p-Tolylpinacolboronate-d3**.

This guide provides a foundational understanding of the commercial landscape and practical application of **p-Tolylpinacolboronate-d3**. For specific applications, researchers are encouraged to consult the primary literature for more detailed and substrate-specific protocols.

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References

- 1. Sigma Aldrich 4-(4-Methylpiperazin-1-yl)phenylboronic acid, pinacol ester 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
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